molecular formula C18H24N2O4 B13969765 2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid

2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid

Cat. No.: B13969765
M. Wt: 332.4 g/mol
InChI Key: RPKUZXRWZVXTBC-UHFFFAOYSA-N
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Description

2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

2-(8-phenylmethoxycarbonyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid

InChI

InChI=1S/C18H24N2O4/c21-16(22)12-19-9-6-18(14-19)7-10-20(11-8-18)17(23)24-13-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,21,22)

InChI Key

RPKUZXRWZVXTBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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